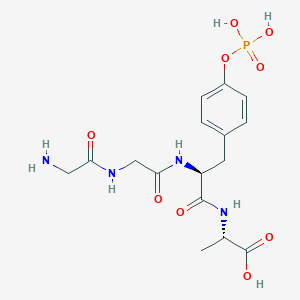acetate CAS No. 143673-46-5](/img/structure/B12557345.png)
Trimethylsilyl [(diethoxyphosphanyl)sulfanyl](trimethylsilyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is a complex organosilicon compound that features both trimethylsilyl and diethoxyphosphanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate typically involves the reaction of trimethylsilyl chloride with diethoxyphosphanyl sulfide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous purification steps such as distillation and recrystallization to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler organosilicon derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organosilicon compounds.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate involves its ability to act as a protecting group in organic synthesis. The trimethylsilyl groups provide steric hindrance, protecting sensitive functional groups from unwanted reactions. The diethoxyphosphanyl group can participate in coordination chemistry, forming stable complexes with metal ions.
類似化合物との比較
Similar Compounds
Trimethylsilyl acetate: Similar in having the trimethylsilyl group but lacks the diethoxyphosphanyl group.
Trimethylsilyl chloride: Used as a precursor in the synthesis of various trimethylsilyl compounds.
Trimethylsilyl trifluoromethanesulfonate: Another organosilicon compound with different reactivity due to the presence of the trifluoromethanesulfonate group.
Uniqueness
Trimethylsilyl (diethoxyphosphanyl)sulfanylacetate is unique due to the combination of trimethylsilyl and diethoxyphosphanyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
143673-46-5 |
|---|---|
分子式 |
C12H29O4PSSi2 |
分子量 |
356.57 g/mol |
IUPAC名 |
trimethylsilyl 2-diethoxyphosphanylsulfanyl-2-trimethylsilylacetate |
InChI |
InChI=1S/C12H29O4PSSi2/c1-9-14-17(15-10-2)18-12(19(3,4)5)11(13)16-20(6,7)8/h12H,9-10H2,1-8H3 |
InChIキー |
QFTVSXADUYIYOV-UHFFFAOYSA-N |
正規SMILES |
CCOP(OCC)SC(C(=O)O[Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(3-Hydroxypropyl)amino]-4-nitrophenol](/img/structure/B12557267.png)
![lithium;trimethyl-[4-[3-methyl-1-(4-trimethylsilylphenyl)pentyl]phenyl]silane](/img/structure/B12557271.png)
![5-Chloro-2-[hydroxy(4-methoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12557276.png)


![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)



![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)

